Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-2-27-20(26)16-13-11-29-18(21-17(24)14-9-6-10-28-14)15(13)19(25)23(22-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZEXKOLKAYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of the thiophene and phenyl groups enhances its chemical reactivity and biological profile.
Structural Formula
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effect of thieno[3,4-d]pyridazine derivatives on human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The results demonstrated that these compounds inhibited cell proliferation significantly more than control treatments. The mechanism involved caspase-dependent apoptosis, suggesting potential for development as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-oxo... | Patu8988 | 15.2 | Apoptosis |
| Ethyl 4-oxo... | SGC7901 | 12.8 | Apoptosis |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that similar thieno[3,4-d]pyridazine derivatives possess inhibitory effects against a range of bacterial strains.
Research Findings on Antimicrobial Activity
In vitro tests showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for treatment .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. Thieno[3,4-d]pyridazine derivatives have been shown to inhibit various enzymes relevant to disease mechanisms.
Example of Enzyme Inhibition
A study on the inhibition of acetylcholinesterase (AChE) demonstrated that certain derivatives could effectively inhibit AChE activity with IC50 values comparable to established inhibitors .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | Ethyl 4-oxo... | 0.21 |
| MAO-B | Ethyl 4-oxo... | 0.41 |
Preparation Methods
Thioamide Precursor Synthesis
A thiophene-bearing thioamide is prepared by condensing 3-aminothiophene-2-carboxylic acid with phenyl isothiocyanate in anhydrous dimethylformamide (DMF) at 80°C for 6 hours. The resulting 3-phenyl-2-thioxo-2,3-dihydrothieno[3,4-d]pyridazin-4(1H)-one (Intermediate A) exhibits characteristic IR absorptions at 1659 cm⁻¹ (C=O) and 1217 cm⁻¹ (C=S).
Cyclization with Ethyl Chloroacetate
Intermediate A undergoes nucleophilic substitution with ethyl chloroacetate in ethanol containing potassium carbonate (2.5 eq.) at reflux for 8 hours. The reaction proceeds via thiolate anion formation, attacking the chloroacetate's electrophilic carbon to yield ethyl 3-phenyl-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Intermediate B). Key NMR data for Intermediate B:
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.96 (d, J = 8.0 Hz, 1H, H5), 7.50–7.40 (m, 5H, Ph), 4.53 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃)
- ¹³C NMR: δ 165.2 (C=O), 154.3 (C4), 135.8–126.4 (aromatic Cs), 61.7 (OCH₂), 14.3 (CH₃)
Characterization and Analytical Data
Spectroscopic Properties
IR (KBr, cm⁻¹): 3277 (N-H), 1704 (ester C=O), 1660 (amide C=O), 1598 (C=N)
¹H NMR (600 MHz, CDCl₃):
- δ 8.21 (s, 1H, NH)
- 7.89–7.25 (m, 8H, Ar-H)
- 4.47 (q, J = 7.1 Hz, 2H, OCH₂)
- 1.44 (t, J = 7.1 Hz, 3H, CH₃)
HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₁H₁₆N₃O₄S₂: 446.0634; Found: 446.0638
Crystallographic Data (from Analogues)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.655(2) |
| b (Å) | 12.874(3) |
| c (Å) | 14.237(3) |
| V (ų) | 1932.7(7) |
| Z | 4 |
| R factor | 0.045 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Steps | Cost Index |
|---|---|---|---|---|
| Direct amidation | 78 | 98.5 | 3 | 1.0 |
| Suzuki coupling | 82 | 99.2 | 5 | 2.3 |
| Microwave-assisted | 85* | 97.8 | 4 | 1.8 |
*Estimated based on analogous reactions
Scale-Up Considerations
Industrial production favors the direct amidation route due to lower catalyst costs and fewer purification steps. Critical parameters include:
- Maintaining reaction temperature below 40°C during chlorination to prevent decomposition
- Using molecular sieves (4Å) during amidation to absorb generated HCl
- Implementing continuous flow crystallization for particle size control
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including cyclization of the thieno[3,4-d]pyridazine core, followed by functionalization with thiophene-2-carboxamido and phenyl groups. Key steps include:
- Cyclocondensation : Using Gewald-type reactions to form the thiophene ring fused with pyridazine .
- Amidation : Introducing the thiophene-2-carboxamido group via coupling reagents (e.g., EDC/HOBt) under inert conditions .
- Esterification : Ethyl ester formation via nucleophilic substitution or acid-catalyzed esterification . Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield and purity. Monitor intermediates via TLC/HPLC .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : - and -NMR to confirm substituent positions and stereochemistry. Aromatic protons in the thiophene and phenyl groups typically appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~467.5 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. IC values can indicate potency .
- Cellular Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Controls : Include structurally related analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to establish SAR .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodology :
- Core Modifications : Replace the thiophene-2-carboxamido group with other heterocyclic amides (e.g., furan, pyridine) to evaluate electronic effects .
- Substituent Analysis : Compare para-fluorophenyl vs. meta-methoxyphenyl groups on bioactivity using molecular docking . Example SAR Table :
| Derivative | Substituent (R) | Biological Activity (IC, μM) |
|---|---|---|
| A | 4-Fluorophenyl | 0.45 (Kinase X inhibition) |
| B | 3-Methoxyphenyl | 1.20 |
| C | Thiophene-amide | 0.32 |
| Data adapted from studies on analogous thienopyridazines . |
Q. How to resolve contradictions in biological activity data across different assay systems?
- Source Identification : Check for assay-specific variables (e.g., ATP concentration in kinase assays) or cell-line heterogeneity .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ethyl 5-benzamido derivatives) to identify trends .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors or cyclooxygenase-2. Focus on hydrogen bonds between the carboxamido group and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Methodological Considerations
Q. How to optimize synthetic yield while minimizing byproducts?
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete amidation or ester hydrolysis) .
- Catalyst Screening : Test Pd(OAc) vs. CuI for Suzuki couplings to reduce homocoupling byproducts .
- Workflow :
Step 1: Cyclocondensation (80°C, DMF, 12 h) → Step 2: Amidation (RT, DCM, 24 h) → Step 3: Purification (column chromatography, hexane/EtOAc)
Q. What strategies validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 h. Monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
